![molecular formula C6H9NOS2 B1380275 2-{[(1,3-噻唑-2-基)甲基]硫代}乙醇 CAS No. 1537687-01-6](/img/structure/B1380275.png)
2-{[(1,3-噻唑-2-基)甲基]硫代}乙醇
描述
“2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol” is a chemical compound with the CAS Number: 1537687-01-6 . It has a molecular weight of 175.28 and its IUPAC name is 2-((thiazol-2-ylmethyl)thio)ethan-1-ol .
Synthesis Analysis
While specific synthesis methods for “2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol” were not found, it’s known that imidazole, a similar compound, was first synthesized by glyoxal and ammonia .Molecular Structure Analysis
The compound is a derivative of thiazole, a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The compound is an oil at room temperature . More specific physical and chemical properties were not found in the search results.科学研究应用
Anticancer Activity
Thiazole derivatives have been widely studied for their potential anticancer properties. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity activity on three human tumor cell lines, with one compound showing significant effect on prostate cancer . Clinically used anticancer medicines like dabrafenib and dasatinib also contain the thiazole nucleus, highlighting its importance in cancer treatment .
Antimicrobial Properties
Some thiazole derivatives have shown in vitro potency to inhibit bacterial pathogens, suggesting their use as drugs in the treatment of infections . This antimicrobial property makes them valuable in the development of new antibiotics and treatments for bacterial diseases.
Antidiabetic Agents
Thiazole derivatives are also being explored as anti-diabetic agents. Novel bi-heterocycles containing the thiazole structure have been synthesized and evaluated for their potential use in treating diabetes, indicating the versatility of thiazole compounds in various therapeutic areas .
Antifungal Activity
The antifungal activity of thiazole derivatives has been investigated, with some compounds showing promising results against fungal infections. A series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides were synthesized and screened for their antifungal activity, providing a basis for further research in this field .
Blood Pressure Regulation
Thiazole derivatives have been utilized in drugs aimed at lowering blood pressure. Their role in cardiovascular health is an area of ongoing research, with potential applications in managing hypertension and related conditions .
Biological Evaluation
Extensive biological evaluations are conducted to understand the pharmacological effects of thiazole derivatives. Studies often involve synthesizing various analogs and assessing their biological activities across different cell lines and disease models .
安全和危害
属性
IUPAC Name |
2-(1,3-thiazol-2-ylmethylsulfanyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS2/c8-2-4-9-5-6-7-1-3-10-6/h1,3,8H,2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSPVQPYVCEFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



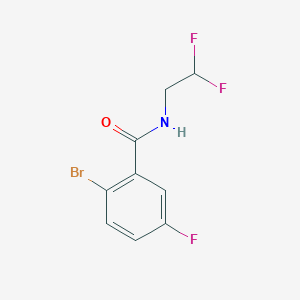
![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B1380195.png)

![2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380198.png)
![2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B1380199.png)
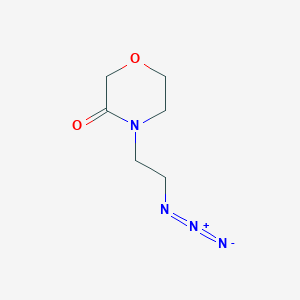
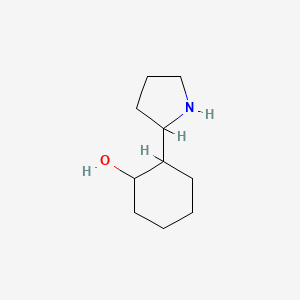
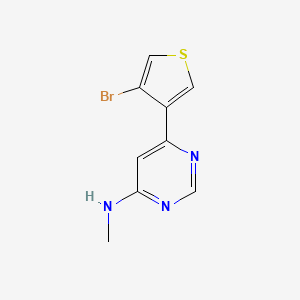
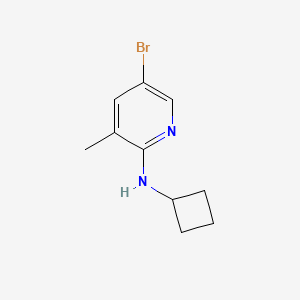
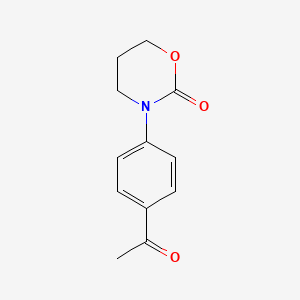
![[1,3]Thiazolo[5,4-b]pyridine-2-carbaldehyde](/img/structure/B1380210.png)

![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)
![{1-[(Benzylamino)methyl]cyclopropyl}methanol](/img/structure/B1380214.png)